1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine
Description
1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine is a substituted bipiperidine derivative characterized by a 4-ethoxybenzyl group at the 1'-position and methyl groups at the 3- and 5-positions of the piperidine ring. Bipiperidine derivatives are frequently employed as intermediates in drug synthesis, particularly in oncology and neurology, owing to their conformational flexibility and ability to act as ligands in metal complexes .
Properties
Molecular Formula |
C21H34N2O |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C21H34N2O/c1-4-24-21-7-5-19(6-8-21)16-22-11-9-20(10-12-22)23-14-17(2)13-18(3)15-23/h5-8,17-18,20H,4,9-16H2,1-3H3 |
InChI Key |
KGURGDPFABWGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CC(CC(C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves multiple steps, typically starting with the preparation of the piperidine rings. One common method involves the electrophilic aromatic substitution reaction, where an electrophile reacts with an aromatic compound to form a substituted benzene derivative . The preparation of the ethoxybenzyl group can be achieved through the acylation reaction of 2-chlorine-5-bromobenzoic acid and phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . The final step involves the coupling of the ethoxybenzyl group with the piperidine rings under controlled conditions to obtain the target compound.
Chemical Reactions Analysis
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include halides and alkoxides.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action can vary, including signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bipiperidine Derivatives
- 3,5-Dimethyl-1,4'-bipiperidine (C₁₂H₂₄N₂; MW: 196.33): The parent compound lacks the 4-ethoxybenzyl substituent. It serves as a precursor in synthesizing pharmacologically active derivatives, such as irinotecan-related compounds and antiviral agents. Its smaller molecular size and lower lipophilicity limit its direct therapeutic use compared to substituted analogs .
- 1,4'-Bipiperidine-1'-carboxylic acid derivatives (e.g., Irinotecan Hydrochloride): These derivatives feature a carboxylic ester group at the 1'-position, enabling covalent linkage to cytotoxic agents like camptothecin. For example, irinotecan’s 1,4'-bipiperidine-1'-carboxylate group enhances solubility and metabolic stability, critical for its antitumor activity .
Substituted Bipiperidine Derivatives in Therapeutics
Pipamperone ([1,4'-Bipiperidine]-4'-carboxamide with a fluorophenyl group):
A potent antipsychotic, Pipamperone’s fluorophenyl substituent confers affinity for dopamine and serotonin receptors. The absence of a 4-ethoxybenzyl group in Pipamperone highlights how substituent choice dictates target specificity .- Ancriviroc (CCR5 antagonist with bromophenyl and pyridinyl groups): This antiviral agent uses a bromophenyl-ethoxyimino group to block CCR5 co-receptor binding. Unlike 1'-(4-ethoxybenzyl)-substituted analogs, Ancriviroc’s bulkier substituents optimize hydrophobic interactions with the CCR5 binding pocket .
Bipiperidine-Based Metal Complexes
- Pd(BHEP)-1,4-bipiperidine complexes :
These binuclear palladium complexes exhibit enhanced stability compared to Pd(MME)-1,4-bipiperidine analogs due to hydrogen-bonding interactions from the BHEP ligand. The 3,5-dimethyl and 4-ethoxybenzyl groups in related compounds could further stabilize such complexes by reducing steric strain and enhancing π-π stacking .
Comparative Pharmacological and Physicochemical Properties
Table 1: Key Properties of Bipiperidine Derivatives
Stability and Reactivity Insights
- Metal Complex Stability: Binuclear Pd(II) complexes with 1,4-bipiperidine ligands demonstrate stability influenced by substituents. The 4-ethoxybenzyl group in 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine may enhance π-stacking with DNA bases, improving antitumor efficacy compared to S-donor ligands like MME, which labilize metal coordination .
- Metabolic Stability: Ethoxy groups in the 4-position (as seen in the target compound) may slow oxidative metabolism compared to irinotecan’s ester linkages, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
